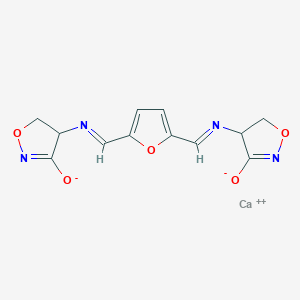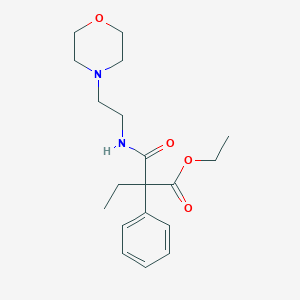
2-Ethyl-N-(2-morpholinoethyl)-2-phenyl-malonamic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-N-(2-morpholinoethyl)-2-phenyl-malonamic acid ethyl ester, commonly known as MEMM, is a chemical compound with potential applications in scientific research. MEMM is a malonamide derivative that has a unique structure and properties that make it a promising candidate for various research purposes.
Wirkmechanismus
The mechanism of action of MEMM involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a critical role in pH regulation and is overexpressed in many cancer cells. Inhibition of CA IX by MEMM leads to a decrease in pH and an increase in intracellular acidity, which can impair cancer cell growth and metastasis. Additionally, MEMM has been shown to have antioxidant properties, which can protect neurons from oxidative stress-induced damage.
Biochemische Und Physiologische Effekte
MEMM has been shown to have several biochemical and physiological effects. Inhibition of CA IX by MEMM leads to a decrease in pH and an increase in intracellular acidity, which can impair cancer cell growth and metastasis. Additionally, MEMM has been shown to have antioxidant properties, which can protect neurons from oxidative stress-induced damage. MEMM has also been shown to have anti-inflammatory effects, which can reduce inflammation-induced tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
MEMM has several advantages for lab experiments. It is a relatively simple compound to synthesize and has high yield. MEMM has also shown promising results in various scientific research areas such as cancer research, neuroscience, and drug discovery. However, there are also some limitations to the use of MEMM in lab experiments. MEMM has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, MEMM has not been extensively studied in vivo, and its toxicity profile is not well understood.
Zukünftige Richtungen
There are several future directions for the use of MEMM in scientific research. One potential direction is the development of MEMM-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies on the mechanism of action of MEMM can provide insights into its potential applications in other scientific research areas. Further studies on the toxicity profile of MEMM can also provide valuable information for its safe use in lab experiments.
Synthesemethoden
The synthesis of MEMM involves the reaction of 2-ethylmalonamide with 2-bromoethyl morpholine and phenyl isocyanate in the presence of a base. The reaction yields MEMM as a white solid with a melting point of 106-108°C. The synthesis of MEMM is relatively simple and can be achieved in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
MEMM has shown potential applications in various scientific research areas such as cancer research, neuroscience, and drug discovery. MEMM is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. Inhibition of CA IX has been shown to reduce the growth and metastasis of cancer cells. MEMM has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. Additionally, MEMM has been used as a scaffold for the development of new drugs with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
101756-21-2 |
|---|---|
Produktname |
2-Ethyl-N-(2-morpholinoethyl)-2-phenyl-malonamic acid ethyl ester |
Molekularformel |
C19H28N2O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
ethyl 2-(2-morpholin-4-ylethylcarbamoyl)-2-phenylbutanoate |
InChI |
InChI=1S/C19H28N2O4/c1-3-19(18(23)25-4-2,16-8-6-5-7-9-16)17(22)20-10-11-21-12-14-24-15-13-21/h5-9H,3-4,10-15H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
MRMBRFVLYMUNLE-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C(=O)NCCN2CCOCC2)C(=O)OCC |
Kanonische SMILES |
CCC(C1=CC=CC=C1)(C(=O)NCCN2CCOCC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



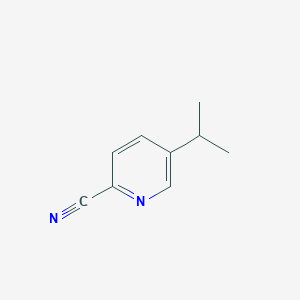
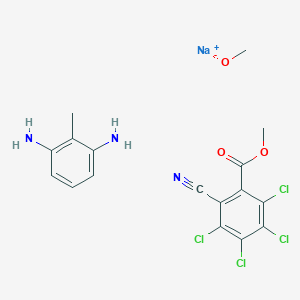
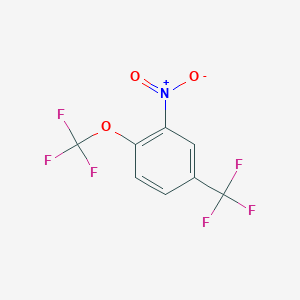
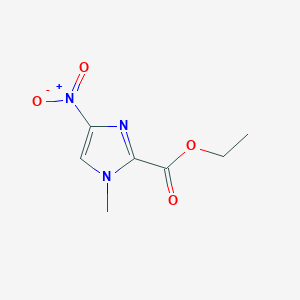
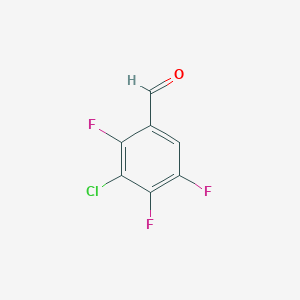
![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
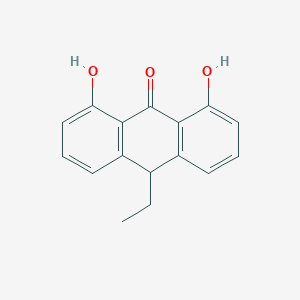
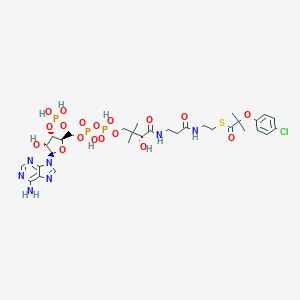

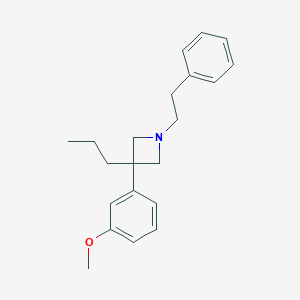
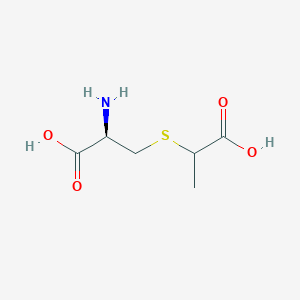
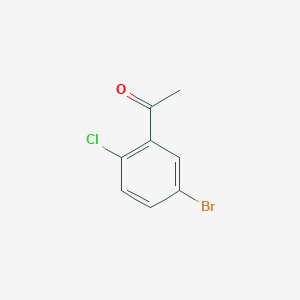
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
